1-Amino-3-oxocyclobutane-1-carboxylic acid hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

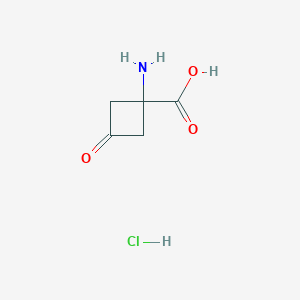

1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H7NO3·HCl It is a derivative of cyclobutane, featuring an amino group, a keto group, and a carboxylic acid group

Mécanisme D'action

Target of Action

It’s known that this compound is a crucial intermediate in the synthesis of several pharmaceutical drugs .

Mode of Action

As an intermediate, it likely interacts with various biological targets depending on the final drug it is used to synthesize .

Biochemical Pathways

It’s known to be a key intermediate in the synthesis of a wide range of pharmaceutical drugs, suggesting that it may influence multiple biochemical pathways depending on the final drug product .

Pharmacokinetics

As an intermediate in drug synthesis, its pharmacokinetic properties would largely depend on the final drug molecule it contributes to forming .

Result of Action

As an intermediate, its effects would be primarily determined by the final drug it is used to synthesize .

Action Environment

Like all chemical compounds, factors such as temperature, ph, and presence of other chemicals could potentially affect its stability and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride typically involves the reaction of cyclobutanone with an appropriate amine and carboxylation agent. One common method involves the use of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester as a starting material. This compound is heated in hydrochloric acid at temperatures between 155-160°C. The reaction mixture is then diluted with ether, dried over magnesium sulfate, filtered, and concentrated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The keto group can be oxidized to form various oxidized derivatives.

Reduction: The keto group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives.

Applications De Recherche Scientifique

1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Oxocyclobutanecarboxylic acid: Similar in structure but lacks the amino group.

Cyclobutanone: A simpler structure with only the keto group.

3-Aminocyclobutanecarboxylic acid: Similar but lacks the keto group.

Uniqueness

1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a keto group on the cyclobutane ring. This combination of functional groups provides it with distinct chemical reactivity and potential for diverse applications in research and industry .

Activité Biologique

1-Amino-3-oxocyclobutane-1-carboxylic acid hydrochloride (HCl) is a compound of considerable interest in medicinal chemistry and biological research due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1-amino-3-oxocyclobutane-1-carboxylic acid HCl features a cyclobutane ring with an amino group and a keto group, which contribute to its reactivity and interaction with biological systems. The presence of these functional groups allows the compound to engage in various biochemical interactions.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes, thus modulating metabolic pathways. For instance, it has been noted to interact with ornithine aminotransferase, potentially disrupting glutamine and proline metabolism in cancer cells .

- Receptor Interaction : The amino group can form hydrogen bonds with receptors, while the keto group may participate in nucleophilic attacks, altering receptor activity and downstream signaling pathways .

Biological Activities

Research has identified several biological activities associated with this compound:

- Antitumor Activity : It exhibits potential as an anti-cancer agent, particularly in prostate cancer where it serves as a radiotracer in PET imaging studies . The compound's ability to accumulate in tumor tissues makes it useful for both diagnostic and therapeutic purposes.

- Neuroactive Properties : The compound has been shown to act as a selective antagonist at NMDA receptors, implicating its role in neuroprotection and potential treatment of neurodegenerative diseases .

Case Study 1: PET Imaging in Cancer Diagnosis

A study involving 611 patients utilized 1-amino-3-(18F-fluorocyclobutane-1-carboxylic acid) as a PET radiotracer. The findings indicated that this compound could effectively localize tumors, providing significant insights into its pharmacokinetics and biodistribution .

Case Study 2: Enzyme Interaction Studies

In another investigation, the compound was tested for its inhibitory effects on ornithine aminotransferase. Results demonstrated that it significantly reduced enzyme activity, highlighting its potential as a therapeutic agent in hepatocellular carcinoma by depriving tumors of essential nutrients .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

1-amino-3-oxocyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3.ClH/c6-5(4(8)9)1-3(7)2-5;/h1-2,6H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPKBMFLBUQJMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.